2-(Isopropylsulfonyl)ethanamine

Description

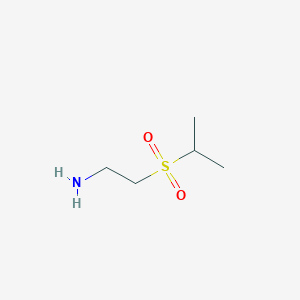

2-(Isopropylsulfonyl)ethanamine is a substituted ethanamine derivative characterized by an isopropylsulfonyl group (-SO₂-iPr) attached to the ethylamine backbone.

Properties

IUPAC Name |

2-propan-2-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMDQMBQVDRLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621563 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320337-16-4 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)ethanamine typically involves the reaction of isopropylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Continuous Stirring: Ensuring uniform mixing and reaction completion

Purification: Techniques such as distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylsulfonyl)ethanamine undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide

Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride

Substitution: Nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents

Major Products

Oxidation: Sulfonic acids

Reduction: Sulfides

Substitution: Various substituted ethanamines

Scientific Research Applications

2-(Isopropylsulfonyl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence :

- The sulfonyl group in this compound enhances acidity (compared to simple alkylamines) and aqueous solubility, similar to sulfonamide drugs. This contrasts with thiol-containing analogs (e.g., ), which are more reactive and less stable due to oxidation susceptibility .

- Aryl-substituted ethanamines (e.g., 2C-E, ) exhibit psychoactive properties linked to their aromatic substituents, whereas the sulfonyl group in the target compound likely precludes such activity unless specifically engineered .

This contrasts with phosphonothiolate derivatives (), where phosphorus-sulfur bonds are more reactive. Nitro and ether groups () increase molecular rigidity and electron withdrawal, affecting solubility and reactivity in synthetic pathways.

Applications: While 2C-series compounds () are restricted to research on psychoactive effects, this compound’s sulfonyl group suggests utility in medicinal chemistry (e.g., enzyme inhibition) or as a stabilizing moiety in catalysts. Thiol and phosphonothiolate analogs () may serve in organometallic synthesis or as cholinesterase inhibitors, highlighting divergent applications based on functional groups.

Research Findings and Implications

- Synthetic Accessibility : The synthesis of this compound likely involves sulfonylation of ethanamine precursors, contrasting with the multi-step routes required for aryl-substituted analogs (e.g., ’s nitro compounds).

- Stability : Sulfonyl groups generally confer thermal and oxidative stability compared to thiols or amines, making the target compound suitable for long-term storage or harsh reaction conditions.

Biological Activity

2-(Isopropylsulfonyl)ethanamine, also known as isopropylsulfonylethanamine, is an organic compound characterized by its unique functional groups. Despite its potential applications in pharmaceuticals and research, detailed studies on its biological activity remain limited. This article aims to explore the known biological activities, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

The molecular formula of this compound is , with a molecular weight of approximately 187.69 g/mol. The compound features an ethanamine group attached to an isopropylsulfonyl moiety, allowing it to participate in various chemical reactions typical of amines and sulfonamides.

The exact mechanism of action for this compound has not been extensively documented. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors within biological systems. This interaction could potentially lead to modulation of various biochemical pathways, although empirical evidence supporting specific pathways remains scarce.

Biological Activity and Research Findings

Research on the biological activity of this compound is still emerging. Notably:

- Inhibition Studies : Some studies have indicated that compounds with similar sulfonamide groups exhibit inhibitory effects on protein arginine methyltransferases (PRMTs), which are crucial for regulating gene expression and cellular signaling . While specific data on this compound is lacking, it may share similar inhibitory properties due to its structural characteristics.

- Potential Therapeutic Applications : Given its structural similarity to other bioactive compounds, there is a hypothesis that this compound could be explored for applications in treating conditions associated with PRMT dysregulation, such as certain cancers .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key features and known activities of similar compounds:

| Compound Name | Molecular Formula | Key Features | Known Biological Activity |

|---|---|---|---|

| 2-Phenyl-2-(2-pyridinyl)ethanamine hydrochloride | Contains phenyl and pyridine rings | Antitumor activity reported | |

| Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride | Features a methyl group on nitrogen | Moderate inhibition of PRMT4 | |

| 3-(Isopropylsulfonyl)propan-1-amine hydrochloride | Longer carbon chain with similar sulfonyl group | Inhibitory effects on certain kinases |

This comparative analysis highlights the uniqueness of this compound and suggests that its specific combination of functional groups may confer distinct biological activities compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.